molecular formula C16H16BrN3O4S B3459844 4-bromo-3-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide

4-bromo-3-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide

Cat. No.: B3459844
M. Wt: 426.3 g/mol
InChI Key: IGWVWKIKEVAGIP-UHFFFAOYSA-N
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Description

4-bromo-3-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide is a complex organic compound that features a bromine atom, a morpholine ring, a sulfonyl group, and a pyridine ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Sulfonylation: The addition of a sulfonyl group to the morpholine ring.

    Coupling Reaction: The attachment of the pyridine ring to the benzamide core.

These reactions often require specific conditions, such as the use of catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups attached to the benzamide core .

Scientific Research Applications

4-bromo-3-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-3-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-(morpholine-4-sulfonyl)-N-(pyridin-3-yl)benzamide
  • Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

4-bromo-3-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-bromo-3-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O4S/c17-14-4-3-12(16(21)19-13-2-1-5-18-11-13)10-15(14)25(22,23)20-6-8-24-9-7-20/h1-5,10-11H,6-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWVWKIKEVAGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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